molecular formula C24H28N6O B2454927 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine CAS No. 1021039-18-8

6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine

Cat. No.: B2454927
CAS No.: 1021039-18-8
M. Wt: 416.529
InChI Key: VXNOYAZWQMDCLI-UHFFFAOYSA-N
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Description

6-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound integrates a piperazine core, a privileged scaffold in pharmaceutical development known for its versatility and favorable pharmacokinetic properties . The molecule is further functionalized with a pyridazine heterocycle, a structure valued for its distinct hydrogen-bonding capacity, significant dipole moment, and potential to reduce undesired interactions such as cardiac hERG channel inhibition . The presence of a 4-tert-butylbenzoyl group and a pyridin-4-ylamine moiety makes this compound a valuable intermediate for constructing targeted molecular libraries. It is particularly useful for researchers exploring structure-activity relationships (SAR) in the development of novel enzyme or receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-24(2,3)19-6-4-18(5-7-19)23(31)30-16-14-29(15-17-30)22-9-8-21(27-28-22)26-20-10-12-25-13-11-20/h4-13H,14-17H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNOYAZWQMDCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine is a pyridazinone derivative that has attracted attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}
PropertyValue
Molecular Weight318.41 g/mol
AppearanceSolid
SolubilitySoluble in DMSO
Melting Point217-220 °C

Synthesis

The synthesis of This compound involves several steps, typically starting from commercially available intermediates. The process includes the formation of the piperazine ring followed by acylation with tert-butylbenzoyl chloride.

Anticancer Activity

Research indicates that this compound may serve as a potential anticancer agent. It has been synthesized as an intermediate in the production of Palbociclib , a drug used in treating ER-positive breast cancer. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Studies have reported that similar pyridazinone derivatives possess antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Properties : A study conducted on related piperazine derivatives revealed that they inhibited cell proliferation in breast cancer models with IC50 values ranging from 5 to 50 µM, indicating promising therapeutic potential .
  • Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy of various pyridazinone derivatives, including those structurally related to our compound. Results indicated that certain derivatives exhibited activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural modifications. For instance:

  • The presence of the tert-butyl group enhances lipophilicity, which may improve cellular uptake.
  • Substituents on the piperazine ring can significantly alter pharmacological properties, including selectivity and potency against specific targets.

Table 2: SAR Analysis

ModificationEffect on Activity
Tert-butyl substitutionIncreased lipophilicity
Variations in piperazine substituentsAltered selectivity and potency

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